Tenatoprazole sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

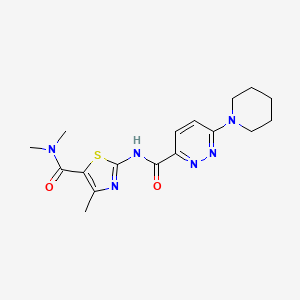

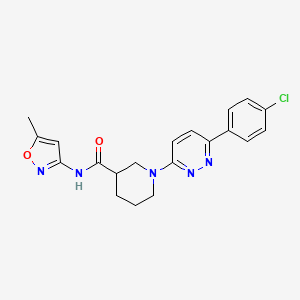

Tenatoprazole sodium is a proton pump inhibitor that has been under clinical testing as a potential treatment for reflux oesophagitis and peptic ulcer . It is a novel compound with an imidazopyridine ring, which differentiates it from other proton pump inhibitors that typically contain a benzimidazole moiety . This structural difference contributes to its prolonged plasma half-life, making it a promising candidate for managing acid-related diseases .

Scientific Research Applications

Tenatoprazole sodium has several scientific research applications:

Mechanism of Action

Safety and Hazards

In case of accidental release, avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Tenatoprazole is a proton pump inhibitor drug candidate that was undergoing clinical testing as a potential treatment for reflux oesophagitis and peptic ulcer . The compound was invented by Mitsubishi Tanabe Pharma and was licensed to Negma Laboratories . The future of Tenatoprazole sodium salt lies in its continued clinical testing and potential approval for the treatment of acid-related diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tenatoprazole sodium involves the preparation of 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine . The synthetic route typically includes the following steps:

Formation of the imidazopyridine ring: This involves the cyclization of appropriate precursors under controlled conditions.

Methylation: The addition of methoxy groups is carried out using methylating agents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods: In industrial settings, the production of tenatoprazole sodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch reactions: Conducted in reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Tenatoprazole sodium undergoes various chemical reactions, including:

Oxidation: The sulfoxide group can be further oxidized to sulfone under strong oxidizing conditions.

Reduction: The sulfoxide group can be reduced back to sulfide using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted imidazopyridine derivatives.

Comparison with Similar Compounds

- Omeprazole

- Lansoprazole

- Pantoprazole

- Rabeprazole

- Esomeprazole

Comparison:

- Structural Differences : Unlike other proton pump inhibitors that contain a benzimidazole moiety, tenatoprazole sodium has an imidazopyridine ring . This structural difference contributes to its unique pharmacokinetic properties.

- Half-Life : Tenatoprazole sodium has a significantly longer half-life compared to other proton pump inhibitors, which allows for prolonged acid suppression .

- Efficacy : Studies have shown that tenatoprazole sodium provides superior control of intragastric acidity during nighttime, with fewer episodes of nocturnal acid breakthrough compared to other proton pump inhibitors .

Properties

InChI |

InChI=1S/C16H18N4O3S.Na/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16;/h5-7H,8H2,1-4H3,(H,18,19,20); |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTLYVVABYKLLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC.[Na] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4NaO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2731137.png)

![3-(3-Chlorophenyl)-8-((2,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2731142.png)

![Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]pyrrolidine-1-carboxylate](/img/structure/B2731144.png)

![N-(2,4-dimethoxyphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2731145.png)

![(E)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2731153.png)

![4-Butylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2731154.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2731159.png)